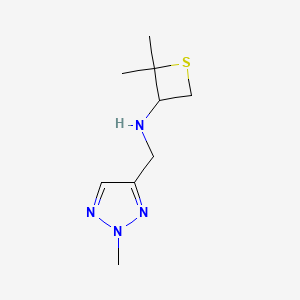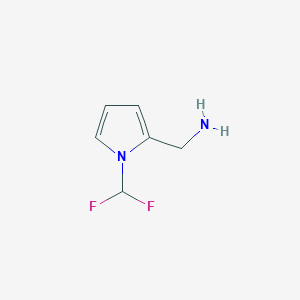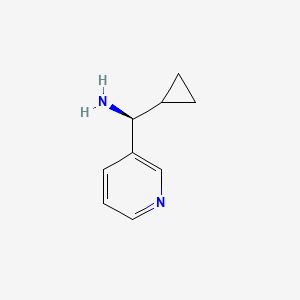![molecular formula C8H13NO2 B12963279 Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-aminobicyclo[310]hexane-6-carboxylate is a bicyclic compound featuring a unique structure that includes a six-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. This reaction is catalyzed by transition metals such as ruthenium (Ru) or cobalt (Co). The process begins with the preparation of alpha-diazoacetate intermediates, which are then subjected to cyclopropanation under controlled conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis starting from readily available precursors. The process involves the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including alkaline treatment and the use of N,N’-Bis(p-toluenesulfonyl) hydrazine to form the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The exact mechanism varies based on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
Bicyclo[3.1.0]hexane derivatives: Various derivatives of bicyclo[3.1.0]hexane exist, each with unique properties and uses.
Uniqueness: Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(9)5-3-2-4-6(5)8/h5-6H,2-4,9H2,1H3 |
Clé InChI |
WDAMFWGDRJKYBI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2C1CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)








![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)
